N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)acetamide
Description
Properties
IUPAC Name |
N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O4S2/c29-22(26-24-25-19(13-34-24)17-6-7-20-21(12-17)32-16-31-20)14-33-15-23(30)28-10-8-27(9-11-28)18-4-2-1-3-5-18/h1-7,12-13H,8-11,14-16H2,(H,25,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMXUCAHOSUHBLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CSCC(=O)NC3=NC(=CS3)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)acetamide, a complex organic compound, has garnered attention for its diverse biological activities. This article reviews the available literature on the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by its unique structural features, including a thiazole ring and a benzodioxole moiety. Its molecular formula is C20H22N2O3S, with a molecular weight of approximately 378.46 g/mol. The presence of multiple functional groups enhances its potential for interaction with various biological targets.
Biological Activity Overview
Research indicates that this compound exhibits significant antimicrobial , anticancer , and antiparasitic properties. Below is a detailed examination of its biological activities:
Anticancer Activity
Several studies have investigated the anticancer properties of thiazole-based compounds similar to this compound. For instance:
| Compound Name | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Doxorubicin | HepG2 | 7.46 | |
| Compound A | MCF7 | 4.52 | |
| Compound B | HCT116 | 1.54 |
These compounds demonstrated potent cytotoxicity against various cancer cell lines while exhibiting low toxicity towards normal cells (IC50 > 150 µM), indicating a favorable therapeutic index.
Antimicrobial Activity
In vitro studies have highlighted the antimicrobial potential of this compound against various pathogens. It has shown promising results in inhibiting bacterial growth, suggesting its utility as a lead compound for developing new antibiotics.
Antiparasitic Activity
Similar thiazole derivatives have been tested for their activity against parasites such as Trypanosoma cruzi. The compound's structural features may contribute to its effectiveness in targeting these organisms.
The mechanisms through which this compound exerts its biological effects are varied:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation and survival, contributing to its anticancer activity.
- Apoptosis Induction : Studies have shown that it can induce apoptosis in cancer cells through pathways involving proteins such as Bax and Bcl-2, which regulate mitochondrial apoptosis .
- Antimicrobial Mechanisms : The exact mechanisms for antimicrobial action remain under investigation but may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
Case Studies and Research Findings
Recent research has focused on synthesizing derivatives of this compound to enhance its biological activity. For example:
- Synthesis and Testing : A study explored the synthesis of thiazole-linked hybrids and their anticancer activities, reporting improved efficacy compared to standard treatments .
- Molecular Docking Studies : Computational studies have provided insights into the binding affinities of these compounds with target proteins, aiding in the rational design of more potent derivatives .
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits various biological activities:
-
Antitumor Activity :
- A study evaluated several derivatives of thiazole compounds for their antitumor properties against different cancer cell lines, including HeLa (cervical cancer), A549 (lung cancer), and MCF-7 (breast cancer). Some derivatives showed potent growth inhibition with IC50 values below 5 μM, indicating strong potential for further development as anticancer agents .
- Antimicrobial Properties :
- Cholinesterase Inhibition :
Case Studies
Several studies have provided insights into the applications of this compound:
- Anticancer Studies :
- Neuroprotective Effects :
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Benzodioxole-Thiazole Motifs
- Compound 74 : Synthesized as 1-(benzo[d][1,3]dioxol-5-yl)-N-(4-(4-methoxyphenyl)-5-(4-(pyrrolidin-1-yl)benzoyl)thiazol-2-yl)cyclopropane-1-carboxamide (), this compound shares the benzodioxole-thiazole core but replaces the phenylpiperazine with a cyclopropane-carboxamide and 4-methoxyphenyl group. The absence of the thioether-linked 2-oxoethyl chain distinguishes its pharmacokinetic profile, likely reducing solubility compared to the target compound .
- (Z)-N-(4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoyl)-2-hydroxybenzohydrazide (): This derivative incorporates a thiazolidinone ring fused with benzodioxole.
Thiazole-Acetamide Derivatives with Varied Substituents
- 2-(4-Hydroxypiperidin-1-yl)-N-(4-phenylthiazol-2-yl)-acetamide (): This compound replaces the benzodioxole group with a phenyl substituent and substitutes the thioether-piperazine chain with a 4-hydroxypiperidine.
- The 4-chlorophenyl group may enhance metabolic stability, a feature shared with the target compound’s benzodioxole moiety .
Piperazine-Containing Analogues
- 2-((2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-N-(thiazol-2-yl)acetamide (Hypothetical derivative based on ): Removing the benzodioxole group simplifies the structure but retains the phenylpiperazine-thioether chain. This modification highlights the benzodioxole’s role in enhancing lipophilicity and receptor binding .
Comparative Data Table
Key Research Findings
- Role of Benzodioxole : The benzodioxole group in the target compound may enhance π-π stacking interactions in hydrophobic binding pockets, a feature observed in related compounds with aromatic substituents (e.g., 4-chlorophenyl in ) .
- Thioether vs. Direct Linkages : The thioether chain in the target compound likely improves metabolic stability compared to esters or amides, as seen in ’s hydroxypiperidine derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
